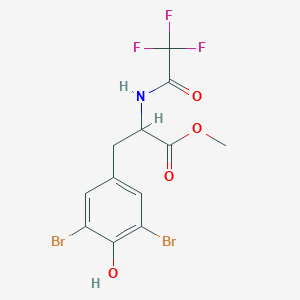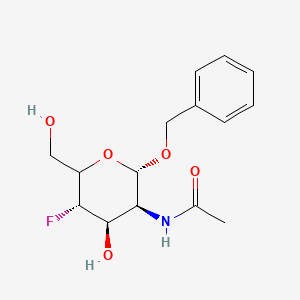
2-Acetamido-2,4-dideoxi-4-fluoro-alfa-D-glucopiranosa bencílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is a chemically synthesized compound with potential applications in various biochemical and medicinal research areas. Its structure and properties make it a compound of interest for studying glycosylation reactions, enzyme inhibition, and the synthesis of complex oligosaccharides.
Synthesis Analysis
The synthesis involves selective mesylation, benzylation, and treatment with cesium fluoride to introduce the fluorine atom at a specific position on the glucopyranose ring. This method offers a yield of approximately 15% based on starting materials, demonstrating the complexity and efficiency of synthesizing such specialized molecules (Shul'man & Khorlin, 1973).
Molecular Structure Analysis
The molecular structure is characterized by the presence of a fluorine atom, which significantly affects the molecule's reactivity and interactions. X-ray analysis has been utilized to determine the precise structural configuration of related compounds, providing insight into their conformation and the impact of fluorination on their molecular geometry (Strumpel, Schmidt, Luger, & Paulsen, 1984).
Chemical Reactions and Properties
This compound's fluorinated sugar moiety is pivotal in its reactivity, influencing various chemical reactions, including glycosylation processes. Its unique chemical properties enable the synthesis of complex oligosaccharides, important for biochemical research and pharmaceutical applications. The fluorine atom's presence alters the electron distribution within the molecule, affecting its reactivity with nucleophiles and electrophiles alike (Durette & Meitzner, 1981).
Aplicaciones Científicas De Investigación
Investigación Proteómica
Este compuesto se utiliza en proteómica, el estudio de los proteomas y sus funciones. Específicamente, se usa para la identificación y cuantificación de proteínas y sus modificaciones, interacciones y dinámica dentro de un sistema biológico {svg_1}.
Desarrollo de Agentes Antibacterianos
La investigación ha demostrado que esta molécula tiene potencial como agente antibacteriano. Se puede utilizar para desarrollar nuevos tratamientos que se dirijan a las infecciones bacterianas, inhibiendo el crecimiento bacteriano y previniendo la progresión de la enfermedad {svg_2}.
Síntesis Enzimática
En el campo de la síntesis enzimática, este derivado de azúcar se utiliza para crear nucleótidos de azúcar fluorados no naturales. Estos azúcares modificados son valiosos para estudiar los mecanismos enzimáticos y desarrollar nuevas herramientas bioquímicas {svg_3}.
Aplicaciones Biomédicas
Las propiedades del compuesto lo hacen adecuado para diversas aplicaciones biomédicas, incluida la utilización como intermediario en la síntesis de compuestos biológicamente activos que podrían conducir a nuevos medicamentos o herramientas de diagnóstico {svg_4}.
Estudios de Glicosilación
La glicosilación, el proceso mediante el cual un carbohidrato se une covalentemente a una molécula diana, es otra área donde este compuesto encuentra uso. Ayuda a comprender la estructura y función de las glicoproteínas {svg_5}.
Mecanismo De Acción
Target of Action
The primary target of Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is the hepatic glycosaminoglycan biosynthesis pathway . This pathway is responsible for the production of glycosaminoglycans, which are long unbranched polysaccharides consisting of a repeating disaccharide unit.
Mode of Action
Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose acts as an inhibitor of the hepatic glycosaminoglycan biosynthesis pathway . By inhibiting this pathway, it disrupts the production of glycosaminoglycans.
Biochemical Pathways
The compound affects the glycosaminoglycan biosynthesis pathway . Glycosaminoglycans are essential components of the extracellular matrix and play crucial roles in cellular functions such as cell proliferation, adhesion, migration, and differentiation. Therefore, the inhibition of this pathway can have significant downstream effects on these cellular functions.
Pharmacokinetics
The compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. The compound’s stability under desiccating conditions and its storage instructions suggest that it may have good stability and a reasonable half-life .
Result of Action
The inhibition of the hepatic glycosaminoglycan biosynthesis pathway by Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose can lead to a decrease in the production of glycosaminoglycans . This can affect various cellular functions, including cell proliferation, adhesion, migration, and differentiation.
Action Environment
Environmental factors such as temperature and humidity can influence the action, efficacy, and stability of Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose. For instance, the compound should be stored at -20°C under desiccating conditions
Análisis Bioquímico
Biochemical Properties
Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is known to play a role in biochemical reactions, particularly in the biosynthesis of glycosaminoglycans . It interacts with various enzymes and proteins involved in these pathways, and these interactions are believed to be competitive, as the compound can dilute the specific activity of cellular D-[3H]glucosamine .
Cellular Effects
In cellular processes, Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose has been observed to influence cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism . Its effects on cellular glycosaminoglycan and protein synthesis have been studied using primary hepatocytes in culture .
Molecular Mechanism
The molecular mechanism of action of Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose involves its incorporation into glycosaminoglycans, resulting in premature chain termination . It also serves as an enzymatic inhibitor of the normal sugar metabolites .
Metabolic Pathways
Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is involved in the metabolic pathways related to the biosynthesis of glycosaminoglycans . It interacts with enzymes and cofactors within these pathways, and may affect metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
N-[(2S,3S,4R,5S)-5-fluoro-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO5/c1-9(19)17-13-14(20)12(16)11(7-18)22-15(13)21-8-10-5-3-2-4-6-10/h2-6,11-15,18,20H,7-8H2,1H3,(H,17,19)/t11?,12-,13+,14+,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJHAJQQMKGKKF-DVAATCQBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@@H]1OCC2=CC=CC=C2)CO)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

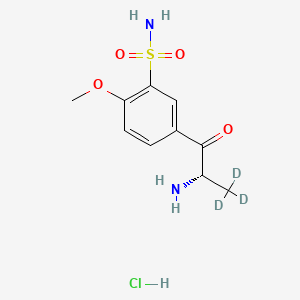
![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)
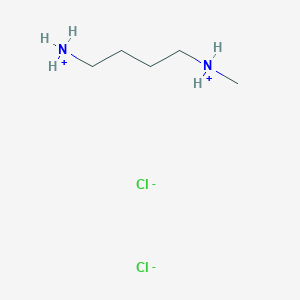
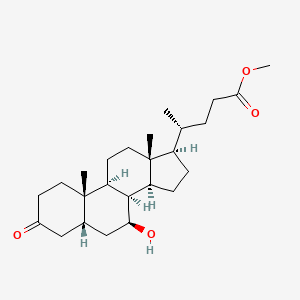
![4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B1140237.png)
![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)

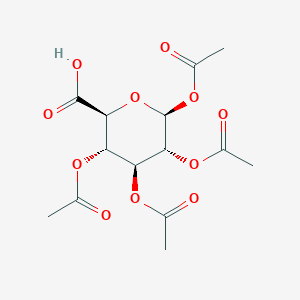
![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)
